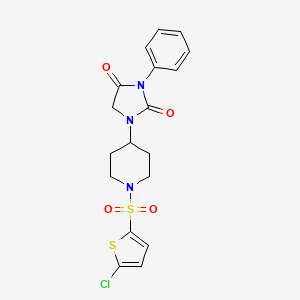
1-(1-((5-Chlorthiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H18ClN3O4S2 and its molecular weight is 439.93. The purity is usually 95%.
BenchChem offers high-quality 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hemmung der Pankreaslipase
Diese Verbindung wurde auf ihr Potenzial als neuer Hemmstoff der Pankreaslipase untersucht. Hemmstoffe der Pankreaslipase sind bei der Behandlung von Fettleibigkeit von Bedeutung, da sie die Verdauung und Absorption von Nahrungsfetten reduzieren. Die Wirksamkeit der Verbindung in dieser Anwendung könnte mit Standardmedikamenten wie Orlistat verglichen werden und bietet eine Alternative in der Gewichtsmanagementtherapie .
Antimikrobielle Aktivität
Schiff-Basen, die von ähnlichen Verbindungen abgeleitet sind, haben vielversprechende Ergebnisse als antimikrobielle Mittel gezeigt. Die strukturellen Merkmale der Verbindung können zu ihrer Fähigkeit beitragen, bakterielle Infektionen zu bekämpfen, möglicherweise indem sie gegen verschiedene Bakterienstämme wirken, indem sie ihre Zellwandsynthese oder andere lebenswichtige Prozesse stören .
Antioxidative Eigenschaften
Die antioxidative Aktivität solcher Verbindungen wird durch ihre Fähigkeit gemessen, freie Radikale zu entfernen. Diese Eigenschaft ist entscheidend, um oxidativen Stress zu verhindern, der zu chronischen Krankheiten wie Krebs und Herzerkrankungen führen kann. Die antioxidative Kapazität der Verbindung könnte mit Methoden wie dem DPPH-Assay bewertet und mit Standards wie Trolox verglichen werden .
Dichtefunktionaltheorie (DFT)-Studien
DFT-Studien können Einblicke in die elektronische Struktur und die Eigenschaften der Verbindung liefern. Diese theoretischen Berechnungen helfen beim Verständnis des molekularen elektrostatischen Potenzials, der höchsten besetzten Molekülorbitalenergie (HOMO) und der niedrigsten unbesetzten Molekülorbitalenergie (LUMO), die für die Vorhersage der Reaktivität und der Wechselwirkung mit biologischen Zielmolekülen unerlässlich sind .
Anwendungen der Spektralanalyse
Die Struktur der Verbindung kann mit verschiedenen spektroskopischen Techniken wie UV-Vis, FTIR, NMR und MS-Spektroskopie aufgeklärt werden. Diese Methoden sind fundamental, um die Identität und Reinheit der Verbindung zu bestätigen, was für ihre Anwendung in jeder Forschungsumgebung entscheidend ist .
Bewertung der thermischen Stabilität
Das Verständnis der thermischen Stabilität der Verbindung ist für ihre praktische Anwendung unerlässlich. Thermogravimetrische Analyse (TGA) kann Daten zur Zersetzungstemperatur und zum thermischen Verhalten der Verbindung liefern, was für Überlegungen zur Lagerung und Handhabung wichtig ist .
Synthese von derivatisierten Verbindungen
Die Verbindung kann als Vorläufer für die Synthese einer Reihe von derivatisierten Verbindungen mit unterschiedlichen biologischen Aktivitäten dienen. Diese Derivate können für spezifische Anwendungen maßgeschneidert werden, z. B. für gezielte Wirkstofffreisetzungssysteme oder diagnostische Mittel .
Molekular-Docking-Studien
Molekular-Docking-Simulationen können die Bindungsaffinität und die Wechselwirkungsweise der Verbindung mit biologischen Zielmolekülen wie Enzymen oder Rezeptoren vorhersagen. Diese Anwendung ist entscheidend für die Arzneimittelforschung und -entwicklung und bietet einen rechnerischen Ansatz zur Überprüfung potenzieller Arzneimittelkandidaten .
Eigenschaften
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S2/c19-15-6-7-17(27-15)28(25,26)20-10-8-13(9-11-20)21-12-16(23)22(18(21)24)14-4-2-1-3-5-14/h1-7,13H,8-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQLOBDGZJTBBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
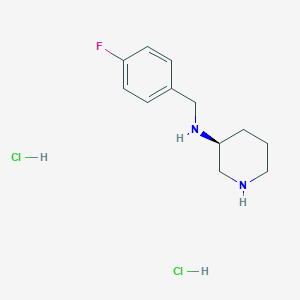
![1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2359336.png)
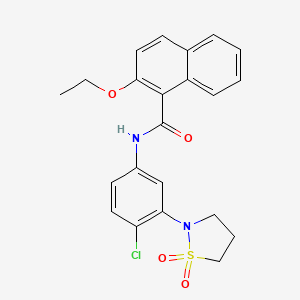
![N-(4-methoxyphenyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2359340.png)

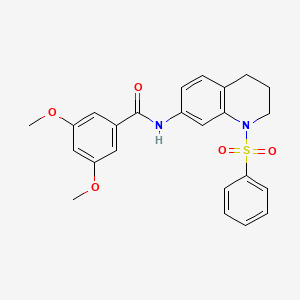
![2-[(4-Methylphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2359345.png)
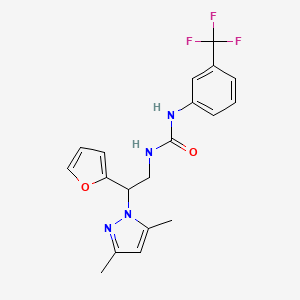
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2359348.png)
![4-[(E)-[(3-nitrophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2359349.png)
![(2Z)-2-(3,4-dimethoxyphenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile](/img/structure/B2359350.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea](/img/structure/B2359351.png)
![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2359355.png)

